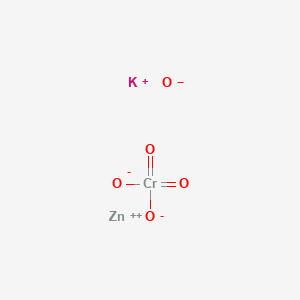Potassium zinc chromate oxide (K2Zn4(CrO4)4O)
CAS No.: 12433-50-0
Cat. No.: VC18413862
Molecular Formula: CrKO5Zn-
Molecular Weight: 236.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12433-50-0 |
|---|---|
| Molecular Formula | CrKO5Zn- |
| Molecular Weight | 236.5 g/mol |
| IUPAC Name | potassium;zinc;dioxido(dioxo)chromium;oxygen(2-) |
| Standard InChI | InChI=1S/Cr.K.5O.Zn/q;+1;;;-2;2*-1;+2 |
| Standard InChI Key | MBXBFNBQDDVXIE-UHFFFAOYSA-N |
| Canonical SMILES | [O-2].[O-][Cr](=O)(=O)[O-].[K+].[Zn+2] |
Introduction
Chemical Identity and Nomenclature
Molecular Composition and Formula
Potassium zinc chromate oxide is defined by the formula K₂Zn₄(CrO₄)₄O, though its simplified molecular formula is often written as CrKO₅Zn⁻. The compound’s stoichiometry reflects a 2:4:4:1 ratio of potassium, zinc, chromate (CrO₄²⁻), and oxide ions, respectively. This formulation aligns with its classification as a mixed-metal chromate, where zinc and potassium cations stabilize the anionic chromate and oxide frameworks.
IUPAC Name and Synonyms
The IUPAC nomenclature designates this compound as potassium;zinc;dioxido(dioxo)chromium;oxygen(2-). Alternative names include dipotassium heptadecaoxotetrazincatetetrachromate(2-) and potassium zinc chromate hydroxide, the latter reflecting variations in hydroxyl group inclusion depending on synthesis conditions . The CAS registry number 12433-50-0 uniquely identifies it in chemical databases.
Structural Descriptors
The compound’s structural identity is further clarified through its Canonical SMILES notation ([O-2].[O-]Cr(=O)[O-].[K+].[Zn+2]) and Standard InChIKey (MBXBFNBQDDVXIE-UHFFFAOYSA-N). These identifiers encode its atomic connectivity and stereochemical features, critical for computational modeling and solubility predictions.
Structural and Crystallographic Characteristics
Molecular Geometry
While detailed crystallographic data for K₂Zn₄(CrO₄)₄O remains sparse, analogous chromate structures suggest a tetrahedral coordination for CrO₄²⁻ ions, with zinc ions occupying octahedral or tetrahedral sites . Potassium ions likely reside in interstitial positions, balancing the anionic framework. The oxide ion (O²⁻) may bridge metal centers, enhancing structural rigidity.
Spectroscopic Profiles
Infrared (IR) spectroscopy of similar chromates reveals characteristic Cr–O stretching vibrations between 800–950 cm⁻¹, while X-ray diffraction (XRD) patterns would exhibit peaks corresponding to the compound’s lattice parameters . Thermogravimetric analysis (TGA) could delineate decomposition pathways, though such data specific to K₂Zn₄(CrO₄)₄O is presently unavailable.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of K₂Zn₄(CrO₄)₄O typically involves the reaction of potassium chromate (K₂CrO₄) with zinc oxide (ZnO) or zinc salts under controlled pH and temperature . A representative reaction is:
Conditions such as elevated temperatures (150–300°C) and alkaline media favor product formation, though optimization is required to minimize side reactions.
Physicochemical Properties
Physical State and Solubility
K₂Zn₄(CrO₄)₄O is a solid at room temperature, likely yellow-orange due to ligand-to-metal charge transfer transitions in the chromate ion . Its solubility in water is low (<1 g/L at 25°C), but it may dissolve in acidic or strongly alkaline solutions, releasing CrO₄²⁻ and Zn²+ ions.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 236.5 g/mol | |
| CAS Number | 12433-50-0 | |
| Solubility in Water | <1 g/L (25°C) | |
| Thermal Stability | Decomposes above 300°C |
Reactivity and Stability
The compound is hygroscopic and may react with reducing agents (e.g., organic matter) to form trivalent chromium species . Exposure to UV light or acidic conditions accelerates degradation, releasing toxic Cr(VI) ions .
Toxicological and Environmental Implications
Mechanisms of Toxicity
Hexavalent chromium (Cr(VI)) in K₂Zn₄(CrO₄)₄O is a confirmed carcinogen, inducing DNA damage via oxidative stress and direct adduct formation . Zinc, while essential in trace amounts, can inhibit copper and iron absorption at elevated concentrations, leading to anemia and neurodegenerative effects .
Ecotoxicology
Cr(VI) from degraded chromates persists in aquatic environments, bioaccumulating in organisms and disrupting ecosystems . Regulatory limits for Cr(VI) in drinking water (e.g., 0.1 mg/L under EPA guidelines) necessitate stringent disposal protocols for K₂Zn₄(CrO₄)₄O waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume